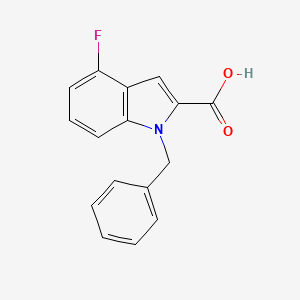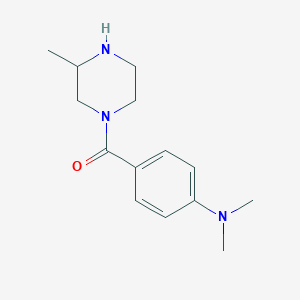![molecular formula C13H19N3O2 B6362308 2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine CAS No. 1240573-23-2](/img/structure/B6362308.png)
2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine” is an organic compound that belongs to the class of compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
The synthesis of piperazine derivatives involves various methods. One such method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis
The molecular formula of “2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine” is C13H19N3O2 . The structures of similar compounds have been confirmed by single crystal X-ray diffraction analysis .Chemical Reactions Analysis
The synthesis of piperazine derivatives often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, and aza-Michael addition .Physical And Chemical Properties Analysis
The molecular weight of “2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine” is 249.31 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Synthesis and Characterization of Intermediates
2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine and its derivatives are crucial intermediates in the synthesis of a wide range of compounds with potential biological activities. For instance, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through a cost-effective amination process, serving as an important precursor for biologically active benzimidazole compounds (Liu Ya-hu, 2010).
Antimicrobial and Biofilm Inhibition
Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial and biofilm inhibition activities. These compounds, particularly 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, exhibited superior biofilm inhibition activities compared to Ciprofloxacin against various bacterial strains, indicating their potential as new antibacterial agents (Ahmed E. M. Mekky, S. Sanad, 2020).
Herbicidal Activity and Plant Growth Regulation
Aryl(thio)carbamoyl derivatives of 1- and 1-(2-aminoethyl)-piperazines have been evaluated as potential herbicides and plant growth regulators. These compounds demonstrated significant activity, with certain derivatives showing high herbicidal activity against Triticum aestivum and cytokinin-like activity, suggesting their application in agricultural sciences (G. Stoilkova, P. Yonova, K. Ananieva, 2014).
Crystallographic Studies
Crystallographic studies of related triazenes and piperazine derivatives provide insight into their structural characteristics, which is crucial for understanding their chemical behavior and potential applications in various scientific fields (Vanessa Renee Little, H. Jenkins, K. Vaughan, 2008).
Antitumor and Antiviral Activities
Substituted piperazine derivatives have been explored for their antitumor and antiviral activities, with some compounds displaying promising results against specific cancer cell lines and viruses. This highlights the therapeutic potential of 2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine derivatives in developing new treatments for various diseases (Yong Ding, Zhen Zhang, Gang Zhang, et al., 2016).
Mecanismo De Acción
Target of Action
It belongs to the class of organic compounds known as phenylpiperazines . These compounds typically interact with various receptors in the body, influencing a range of physiological processes .
Mode of Action
As a phenylpiperazine, it likely interacts with its targets through the piperazine moiety, which is known to bind to various receptors .
Biochemical Pathways
Phenylpiperazines often influence neurotransmitter systems, potentially affecting pathways related to mood, pain perception, and other neurological functions .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Result of Action
As a phenylpiperazine, it may influence cellular signaling and neurotransmission, potentially leading to changes in physiological responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Propiedades
IUPAC Name |
2-methyl-1-[2-(4-nitrophenyl)ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-11-10-14-7-9-15(11)8-6-12-2-4-13(5-3-12)16(17)18/h2-5,11,14H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJBWWMTXSWIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[2-(4-nitrophenyl)ethyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dibromo-1-[(3-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362225.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362227.png)
![1-[(3,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362233.png)
![1-[4-(3-Chlorophenoxy)butyl]-1H-pyrazol-4-amine](/img/structure/B6362246.png)
![4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B6362251.png)

![3,5-Dibromo-1-[(2,6-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362259.png)
![4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol](/img/structure/B6362263.png)
![(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362268.png)


![1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362314.png)

![3-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362330.png)